Lipophilicity Modulation: Comparative XLogP3 Values Against Mono-Fluoro and Non-Methyl Analogs
1,2-Difluoro-4-methyl-5-nitrobenzene exhibits a calculated lipophilicity (XLogP3) of 2.3, representing a balanced profile for membrane permeability. This value is notably higher than the non-methylated analog 1,2-difluoro-4-nitrobenzene (XLogP3 = 2.1) and lower than the mono-fluoro analog 5-fluoro-2-nitrotoluene (XLogP3 = 2.9). The specific XLogP3 of 2.3, achieved through the combination of a methyl group and two fluorine atoms, positions the compound favorably for medicinal chemistry applications where moderate lipophilicity is often desired to optimize absorption and avoid rapid clearance [1][2][3].
Non-methyl analog: 2.1
Mono-fluoro analog: 2.9
Δ +0.2 / -0.6
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1,2-Difluoro-4-nitrobenzene (CAS 369-34-6): 2.1; 5-Fluoro-2-nitrotoluene (CAS 446-33-3): 2.9 |
| Quantified Difference | 0.2 higher than the non-methyl analog; 0.6 lower than the mono-fluoro analog |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.04.14 |
Why This Matters
Lipophilicity is a primary driver of pharmacokinetic properties; a difference of 0.2-0.6 logP units can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, making this compound a superior starting point for specific optimization campaigns.
- [1] PubChem Compound Summary for CID 2756252, 1,2-Difluoro-4-methyl-5-nitrobenzene, XLogP3 property. View Source
- [2] PubChem Compound Summary for CID 123053, 1,2-Difluoro-4-nitrobenzene, XLogP3 property. View Source
- [3] PubChem Compound Summary for CID 94956, 5-Fluoro-2-nitrotoluene, XLogP3 property. View Source
